N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(21-12-10-17-6-2-4-8-19(17)14-21)26-24-25-22(15-28-24)20-11-9-16-5-1-3-7-18(16)13-20/h9-15H,1-8H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERICEMSDVISRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a tetrahydronaphthalene moiety. The molecular formula is with a molecular weight of approximately 318.4 g/mol. The presence of the tetrahydronaphthalene core contributes to its unique physical and chemical properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been tested against various cancer cell lines including HT29 (colorectal cancer), Hep-G2 (liver cancer), and B16-F10 (melanoma).
- IC50 Values : In studies involving similar thiazole derivatives, IC50 values ranged from 3.87 µg/mL to 11.75 µg/mL for different cancer cell lines .
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HT29 | 3.87 | Anticancer |
| Hep-G2 | 11.75 | Anticancer |
| B16-F10 | 10.34 | Anticancer |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects:
- Nitric Oxide Production : Similar compounds have demonstrated the ability to inhibit nitric oxide production in RAW 264.7 macrophages with significant potency.
- Mechanism : The mechanism involves modulation of inflammatory pathways leading to reduced cytokine release and inflammation .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Retinoic Acid Receptor Gamma : The compound may bind to this receptor influencing cell growth and differentiation pathways.
- Cell Cycle Modulation : Studies have indicated that similar thiazole derivatives can induce cell cycle arrest in the G0/G1 phase .
Case Studies
Several studies have evaluated the biological activity of compounds within this structural class:
- Study by Evren et al. (2019) : This study reported on novel thiazoline derivatives showing strong anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells with notable selectivity.
- Research on Thiazole Derivatives : Another study highlighted the importance of substituents on the thiazole ring for enhancing cytotoxicity against cancer cells. Specific modifications led to improved activity profiles .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effectiveness against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant growth inhibition against several cancer types, including breast cancer (MCF7) and ovarian cancer (OVCAR-8). Percent growth inhibitions (PGIs) were reported as high as 86.61% against specific cell lines .
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The molecular docking studies suggest a strong binding affinity to cancer-related targets .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Activity : In vitro tests revealed promising results against various bacterial strains. Compounds similar to N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide were evaluated using the turbidimetric method .
- Potential Applications : Due to its antimicrobial properties, there is potential for development into new antibiotics or adjunct therapies to combat drug-resistant infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Thiazole Ring | Enhances biological activity and receptor binding |
| Tetrahydronaphthalene Moiety | Contributes to hydrophobic interactions with target proteins |
| Carboxamide Group | Increases solubility and bioavailability |
This table summarizes how modifications in the chemical structure can influence biological activity.
Pharmacokinetics and Drug Design
Pharmacokinetic studies are essential for assessing the viability of this compound as a therapeutic agent:
- Absorption, Distribution, Metabolism, Excretion (ADME) : Preliminary data suggest favorable ADME profiles that warrant further investigation for clinical applications .
- Drug Formulation : The compound's properties allow for potential formulation into various drug delivery systems aimed at enhancing bioavailability and targeted delivery to tumor sites.
Future Directions and Case Studies
Ongoing research aims to elucidate further applications of this compound:
- Combination Therapies : Exploring its use in combination with existing chemotherapeutics could enhance treatment efficacy and reduce resistance.
- Clinical Trials : Future clinical trials will be necessary to establish safety and efficacy in human subjects.
Comparison with Similar Compounds
Structural Features and Core Heterocycles
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including coupling reactions (e.g., amide bond formation) and cyclization steps. For example:
- Reagents : Hydrazine hydrate, carbon disulfide, or acyl chlorides are often used for heterocycle formation (e.g., thiazole or oxadiazole rings) .
- Solvents : Ethanol, dimethylformamide (DMF), or dichloromethane (DCM) are common, with temperature control (0–100°C) critical for yield optimization .
- Catalysts : Pyridine or triethylamine may assist in acid scavenging during coupling reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with shifts for tetrahydronaphthalene protons (~1.5–2.5 ppm) and thiazole carbons (~150–160 ppm) .
- HPLC/MS : Used to assess purity (>95% typical) and molecular weight verification (e.g., ESI-MS) .
- X-ray Crystallography : Resolves 3D conformation, though limited data exist for this specific compound .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodology :
- Antimicrobial Testing : Broth microdilution assays against Staphylococcus aureus or E. coli, given oxadiazole/thiazole derivatives’ known biofilm inhibition .
- Enzyme Inhibition : Screen against targets like adenylyl cyclases or cytochrome P450 isoforms, using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety margins .
Advanced Research Questions
Q. How can computational methods predict its binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP26A1 or adenylyl cyclases) .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity .
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Nanoparticle Formulation : Encapsulate in PLGA or liposomal carriers for controlled release .
- Salt Formation : Screen with counterions (e.g., HCl or sodium salts) to improve crystallinity .
Q. How can structural modifications enhance selectivity for therapeutic targets?
- Methodology :
- Bioisosteric Replacement : Substitute thiazole with oxadiazole or triazole rings to modulate electronic properties .
- Side-Chain Functionalization : Introduce halogens (e.g., Cl, Br) or methoxy groups to optimize steric and electronic interactions .
- Fragment-Based Screening : Identify minimal pharmacophores using SPR or thermal shift assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields?
- Approach :
- Systematic Optimization : Vary solvents (DMF vs. ethanol), catalysts (pyridine vs. triethylamine), and temperatures in DOE (Design of Experiments) frameworks .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or oxidation byproducts) .
- Scale-Up Protocols : Transition from batch to continuous flow reactors to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
